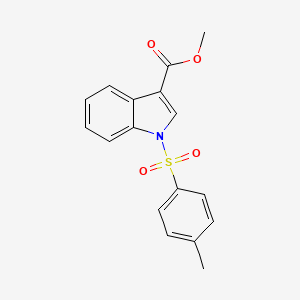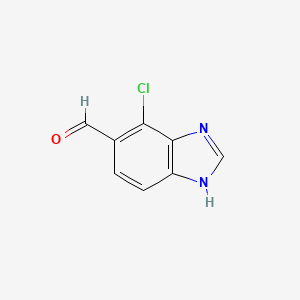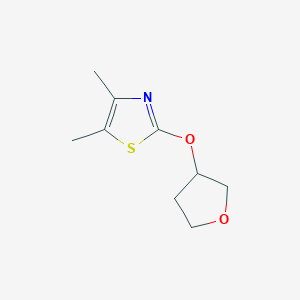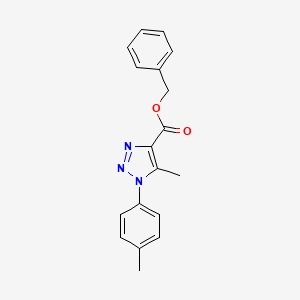
methyl 1-tosyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-tosyl-1H-indole-3-carboxylate” is an indolyl carboxylic acid derivative . It is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol .
Synthesis Analysis
The synthesis of “methyl 1-tosyl-1H-indole-3-carboxylate” involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with methanol . A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate with N,N-dimethylaniline with a wide range of phenyl bromoacetate derivatives has also been reported .Molecular Structure Analysis
The molecule of “methyl 1-tosyl-1H-indole-3-carboxylate” is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
The title indole derivative, C11H11NO2, was synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . The molecule is planar as it is situated on a mirror plane present in the space group Pbcm .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Methyl 1-tosyl-1H-indole-3-carboxylate and its derivatives exhibit promising anticancer activity. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Mechanistically, they may target specific signaling pathways or DNA repair mechanisms within cancer cells .
Antimicrobial Activity
The indole moiety in methyl 1-tosyl-1H-indole-3-carboxylate contributes to its antimicrobial properties. Studies have shown that these derivatives possess antibacterial and antifungal effects. They inhibit the growth of pathogenic bacteria (such as Staphylococcus aureus and Escherichia coli) and fungi (such as Candida albicans). Researchers are exploring their potential as novel antimicrobial agents .
Anti-inflammatory Agents
Indole derivatives, including methyl 1-tosyl-1H-indole-3-carboxylate, exhibit anti-inflammatory activity. They modulate inflammatory pathways by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting enzymes like cyclooxygenase (COX). These compounds hold promise for managing inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
The indole scaffold has neuroprotective potential. Methyl 1-tosyl-1H-indole-3-carboxylate derivatives may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions. Researchers are investigating their role in Alzheimer’s disease, Parkinson’s disease, and ischemic stroke .
Photophysical Applications
Indole-based compounds often exhibit interesting photophysical properties. Methyl 1-tosyl-1H-indole-3-carboxylate derivatives can serve as fluorescent probes, sensors, or imaging agents. Their fluorescence emission properties make them valuable tools for studying cellular processes and detecting specific biomolecules .
Synthetic Intermediates
Methyl 1-tosyl-1H-indole-3-carboxylate serves as a versatile synthetic intermediate. Chemists use it to construct more complex molecules through various reactions (e.g., Suzuki coupling, Heck reaction). Its functional groups allow for diverse modifications, making it valuable in organic synthesis .
Wirkmechanismus
Target of Action
Methyl 1-tosyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, contributing to their broad-spectrum biological activities . They are involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and have shown potential for newer therapeutic possibilities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-15(17(19)22-2)14-5-3-4-6-16(14)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMFPQLEPDPGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-tosyl-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
![rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans](/img/structure/B2620160.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2620164.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)


![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2620172.png)

![1-(2-Methylspiro[indole-3,4'-piperidine]-1'-yl)prop-2-en-1-one](/img/structure/B2620179.png)